3-fluoro-5-(propan-2-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

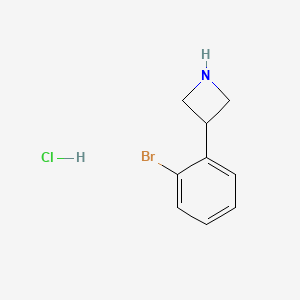

3-fluoro-5-(propan-2-yl)benzoic acid is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. It has a molecular weight of 182.19 . The molecule consists of a benzene ring substituted with a fluoro group at the 3rd position and a propan-2-yl group at the 5th position .

Molecular Structure Analysis

The molecular structure of 3-fluoro-5-(propan-2-yl)benzoic acid consists of a benzene ring with a fluoro group at the 3rd position and a propan-2-yl group at the 5th position . The molecule also contains a carboxylic acid group attached to the benzene ring .Applications De Recherche Scientifique

Pharmaceutical Synthesis

3-fluoro-5-(propan-2-yl)benzoic acid: is utilized in the synthesis of active pharmaceutical ingredients (APIs). The fluorinated substituents on the benzene ring, such as the trifluoromethyl group, enhance the lipophilicity and binding affinity of the compound, making it valuable in drug development .

Material Science

In material science, this compound can be used to modify surface properties of materials. The benzoic acid moiety can be easily attached to molecule scaffolds, providing a way to alter the interaction of materials with their environment .

Chemical Synthesis

The compound plays a role in chemical synthesis, particularly in reactions at the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are pivotal in constructing complex organic molecules .

Agricultural Research

While specific applications in agriculture are not directly mentioned, compounds like 3-fluoro-5-(propan-2-yl)benzoic acid could be used in the development of new agrochemicals due to their potential bioactivity and stability .

Biotechnology

In biotechnological applications, the compound’s derivatives could be employed in enzyme inhibition studies or as building blocks for more complex biological molecules. The presence of fluorine atoms can significantly alter the biological activity of these molecules .

Environmental Applications

Environmental applications may include the use of 3-fluoro-5-(propan-2-yl)benzoic acid as a standard or reference compound in environmental testing and analysis. Its stability and defined structure make it suitable for such purposes .

Safety and Hazards

The safety data sheet for 2-fluoro-3-(propan-2-yl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-5-(propan-2-yl)benzoic acid involves the introduction of a fluoro group onto a benzene ring, followed by the addition of a propan-2-yl group to the carboxylic acid functional group.", "Starting Materials": [ "Benzene", "3-bromo-5-(propan-2-yl)benzoic acid", "Potassium fluoride", "Dimethylformamide", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Benzene is reacted with potassium fluoride and dimethylformamide to form 3-fluorobenzene.", "3-bromo-5-(propan-2-yl)benzoic acid is reacted with triethylamine and hydrochloric acid to form 3-carboxy-5-(propan-2-yl)benzoic acid.", "3-fluorobenzene and 3-carboxy-5-(propan-2-yl)benzoic acid are reacted together in the presence of sodium hydroxide to form 3-fluoro-5-(propan-2-yl)benzoic acid.", "The product is extracted using ethyl acetate and purified through recrystallization." ] } | |

Numéro CAS |

942508-01-2 |

Nom du produit |

3-fluoro-5-(propan-2-yl)benzoic acid |

Formule moléculaire |

C10H11FO2 |

Poids moléculaire |

182.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.